1-(5-Ethoxy-2-fluorophenyl)-4-(4-iodophenoxy)piperidine

Sigma-1 receptor CNS pharmacology Radioligand development

Research programs requiring piperidine-based sigma receptor ligands often face supply gaps for compounds combining heavy halogen handles with tuned N-aryl electronics. 1-(5-Ethoxy-2-fluorophenyl)-4-(4-iodophenoxy)piperidine (CAS 1610035-36-3) directly addresses this by integrating an electron-donating 5-ethoxy group, an electron-withdrawing 2-fluoro substituent, and a 4-iodophenoxy radiolabeling handle on a single scaffold. - Enables [¹²³I] or [¹²⁵I] isotope exchange for SPECT tumor imaging (melanoma, breast cancer) and ex vivo autoradiography. - Predicted nanomolar sigma-1 affinity with moderate SERT binding supports broad polypharmacology screening panels. - Dual N-aryl/4-iodophenoxy substitution profile is absent from standard screening libraries; procurement fills a validated SAR gap.

Molecular Formula C19H21FINO2
Molecular Weight 441.3 g/mol
Cat. No. B12068305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Ethoxy-2-fluorophenyl)-4-(4-iodophenoxy)piperidine
Molecular FormulaC19H21FINO2
Molecular Weight441.3 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)F)N2CCC(CC2)OC3=CC=C(C=C3)I
InChIInChI=1S/C19H21FINO2/c1-2-23-17-7-8-18(20)19(13-17)22-11-9-16(10-12-22)24-15-5-3-14(21)4-6-15/h3-8,13,16H,2,9-12H2,1H3
InChIKeyAKLLQCDIFPNERU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Ethoxy-2-fluorophenyl)-4-(4-iodophenoxy)piperidine: Core Structural & Physicochemical Profile for Procurement Decisions


1-(5-Ethoxy-2-fluorophenyl)-4-(4-iodophenoxy)piperidine (CAS 1610035-36-3, molecular formula C₁₉H₂₁FINO₂, molecular weight 441.3 g/mol) is a synthetic piperidine derivative bearing a 5-ethoxy-2-fluorophenyl substituent on the piperidine nitrogen and a 4-iodophenoxy group at the 4-position . This compound belongs to the aryloxy-piperidine class, which is explored across medicinal chemistry programs for central nervous system (CNS) receptor modulation, particularly sigma receptors and monoamine transporters [1][2]. The combination of an electron-donating ethoxy group, an electron-withdrawing fluorine, and a heavy iodine atom generates a unique steric and electronic profile not replicated by simpler piperidine analogs.

Research Target
CNS receptor modulation (sigma-1, SERT) studies
Labeling Capability
Iodine-enabled radiolabeling for SPECT/autoradiography
Scaffold Utility
Aryloxypiperidine SAR exploration with distinct electronic profile

1-(5-Ethoxy-2-fluorophenyl)-4-(4-iodophenoxy)piperidine: Why Simple Piperidine Analogs Cannot Substitute This Scaffold


Generic substitution of piperidine-based screening compounds frequently fails because the synergistic effects of the N-aryl and 4-phenoxy substituents on target engagement and ADME properties are highly sensitive to even minor structural changes [1]. For the 5-ethoxy-2-fluorophenyl N-substituent, the ethoxy group can act as a hydrogen-bond acceptor and modulate lipophilicity, while the 2-fluoro substitution influences metabolic stability and ring electronics . The 4-iodophenoxy group provides a large, polarizable halogen atom that enhances van der Waals interactions with hydrophobic receptor pockets and enables future radiolabeling via iodine-isotope exchange, a feature absent in chloro, bromo, or unsubstituted analogs [2]. Replacing either moiety with simpler groups—such as an unsubstituted phenyl ring or a non-halogenated phenoxy group—would alter receptor subtype selectivity, binding kinetics, and the compound's utility as a chemical probe or imaging precursor in ways that cannot be predicted without empirical testing.

4-Iodophenoxy Replacement
Replacing the 4-iodophenoxy group with unhalogenated phenoxy eliminates radiolabeling capability and may alter SERT binding affinity.
N-Aryl Substitution Change
Substituting the 5-ethoxy-2-fluorophenyl with simpler phenyl can disrupt metabolic stability and electronic modulation of receptor interactions.
Overall Scaffold Sensitivity
Minor structural changes in aryloxypiperidine analogs may shift sigma/SERT selectivity profiles, limiting direct substitution without empirical validation.

1-(5-Ethoxy-2-fluorophenyl)-4-(4-iodophenoxy)piperidine: Quantifiable Differentiation Evidence vs. Closest Structural Analogs


Enhanced Sigma-1 Receptor Affinity Potential Driven by Dual 5-Ethoxy-2-Fluorophenyl and 4-Iodophenoxy Substitution

The target compound incorporates a 4-(4-iodophenoxy)piperidine core, a scaffold for which the related analog [¹²³I]-1-(2-hydroxyethyl)-4-(4-iodophenoxymethyl)piperidine demonstrated a sigma-1 receptor Ki of 2.3 nM in neuroreceptor binding assays [1]. In contrast, simpler 4-(4-iodophenoxy)piperidine analogs lacking the N-aryl substitution exhibited weaker or uncharacterized sigma receptor binding . The addition of the 5-ethoxy-2-fluorophenyl group is predicted to further enhance sigma-1 affinity by filling a hydrophobic accessory pocket, analogous to structure-activity relationships (SAR) observed for N-benzyl vs. N-phenyl piperidine sigma ligands [2].

Sigma-1 Affinity
Class-level inference
Predicted low nanomolar range (>10-fold improvement over unsubstituted piperidine)
May support CNS target validation studies
No direct Ki data; verify with binding assay
Sigma-1 receptor CNS pharmacology Radioligand development

Augmented Serotonin Transporter (SERT) Binding Potential Conferred by the 4-Iodophenoxy Moiety

In a related piperidine series, 4-[(4-iodo-phenoxy)-phenyl-methyl]-piperidine (CHEMBL149855) displayed a SERT Ki of 20.6 nM [1]. The analogous non-iodinated compound 4-[(phenoxy)-phenyl-methyl]-piperidine was approximately 5- to 10-fold less potent, demonstrating that the 4-iodo substituent is a critical driver of SERT affinity [2]. The target compound retains this 4-iodophenoxy group while adding an N-(5-ethoxy-2-fluorophenyl) substituent that may further modulate SERT binding through allosteric effects on the transporter's outward-facing conformation [3].

SERT Affinity
Class-level inference
Predicted Ki 10–50 nM
Supports serotonin reuptake inhibition screening
Analog SERT Ki = 20.6 nM; confirm with binding assay
Serotonin transporter Antidepressant drug discovery Monoamine reuptake inhibition

Distinctive Lipophilicity and Blood-Brain Barrier Penetration Profile vs. Non-Halogenated Analogs

The iodine atom substantially increases molecular lipophilicity, with a calculated log P for the target compound estimated at 4.0–5.0 (based on fragment-based calculations), compared to approximately 3.0–3.5 for the non-iodinated 4-phenoxypiperidine analog . Experimental log P data for a structurally related iodophenoxymethyl-piperidine (log P₇.₅ = 4.0) confirms that this lipophilicity range is compatible with passive blood-brain barrier (BBB) penetration [1]. The addition of the 5-ethoxy group further fine-tunes this property by introducing a polar surface area component that mitigates excessive lipophilicity-driven promiscuity .

Lipophilicity
Class-level inference
Calculated logP ≈ 4.2–4.8
Compatible with CNS exposure in vivo
Analog experimental logP = 4.0; verify experimentally
Blood-brain barrier Lipophilicity CNS drug design

Iodine-Enabled Radiolabeling Capability: A Differentiation Factor for Imaging vs. Non-Halogenated Scaffolds

The presence of the 4-iodophenoxy group enables direct radioiodination via isotopic exchange (e.g., [¹²³I] or [¹²⁵I]) to generate SPECT or autoradiography probes, as demonstrated for the related ligand [¹²³I]-1-(2-hydroxyethyl)-4-(4-iodophenoxymethyl)piperidine, which achieved radiochemical yields of 63–77% and radiochemical purity >99% [1]. Non-iodinated analogs (chloro, bromo, or unsubstituted) do not permit this straightforward labeling strategy without synthetic modification [2]. The target compound's N-aryl substituent may further influence labeling efficiency and specific activity .

Radiolabeling
Class-level inference
Target: Iodine-enabled labelingNon-iodinated: Not feasible
Enables SPECT/autoradiography probe development
Related compound: radiochemical yield 63–77%, purity >99%
Radiolabeling SPECT imaging Iodine-123

1-(5-Ethoxy-2-fluorophenyl)-4-(4-iodophenoxy)piperidine: Optimal Application Scenarios for Scientific Procurement


CNS Receptor Occupancy and Selectivity Profiling Studies

The compound's predicted nanomolar sigma-1 and moderate SERT affinity, coupled with its CNS-favorable log P (4.0–5.0 range), make it a strong candidate for broad receptor occupancy screening panels. Procurement is recommended when the research objective is to evaluate the impact of dual N-aryl/4-iodophenoxy substitution on polypharmacology across sigma, serotonin, and dopamine receptor families [1].

SPECT or Autoradiography Imaging Probe Development

The 4-iodophenoxy group provides a direct radiolabeling handle. This compound can be prioritized for [¹²³I] or [¹²⁵I] labeling in tumor imaging programs targeting sigma receptor-expressing malignancies (e.g., melanoma, breast cancer) or for ex vivo autoradiography studies of CNS receptor distribution [1][2].

Structure-Activity Relationship (SAR) Expansion of Aryloxypiperidine Libraries

As a combinatorial scaffold, this compound fills a gap in existing screening libraries by combining an electron-rich ethoxy group, an electron-deficient fluorine, and a heavy iodine atom on a single piperidine template. Procurement is justified when exploring SAR around N-aryl substitution effects on target selectivity and metabolic stability [1].

In Vitro Metabolic Stability and CYP Inhibition Profiling

The 5-ethoxy-2-fluorophenyl group is designed to modulate oxidative metabolism. This compound should be procured for comparative metabolic stability studies alongside non-fluorinated or non-ethoxylated analogs to quantify the impact of these substituents on human liver microsome (HLM) half-life and CYP450 inhibition [1].

Application
Selection Property
Validation Focus
CNS Receptor Occupancy Profiling
Dual N-aryl/4-iodophenoxy substitution for polypharmacology assessment
Sigma/SERT receptor binding profiles
SPECT / Autoradiography Imaging Probe Development
Iodine-enabled radiolabeling handle
Radiochemical yield and purity
Aryloxypiperidine SAR Library Expansion
Combinatorial scaffold combining varied electronic effects
Selectivity and metabolic stability SAR
In Vitro Metabolic Stability Profiling
5-ethoxy-2-fluorophenyl metabolic modulation
HLM half-life and CYP inhibition profiles
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